Cas no 1805007-22-0 (3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl chloride)
3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl chloride
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- Inchi: 1S/C7H2ClF2I2NO/c8-4(14)2-1-3(5(9)10)7(12)13-6(2)11/h1,5H
- InChI Key: REESALGVYNLZKN-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=CC(C(=O)Cl)=C(N=1)I
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- XLogP3: 3.4
- Topological Polar Surface Area: 30
3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072998-250mg |
3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl chloride |
1805007-22-0 | 97% | 250mg |
484.80 USD | 2021-06-03 | |
| Alichem | A029072998-500mg |
3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl chloride |
1805007-22-0 | 97% | 500mg |
790.55 USD | 2021-06-03 | |
| Alichem | A029072998-1g |
3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl chloride |
1805007-22-0 | 97% | 1g |
1,579.40 USD | 2021-06-03 |
3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl chloride Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl chloride
3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl Chloride: A Comprehensive Overview
The compound 3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl Chloride (CAS No. 1805007-22-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, material synthesis, and advanced chemical research.
The difluoromethyl group attached to the pyridine ring introduces significant electronic effects, making the molecule highly reactive and versatile in chemical transformations. The presence of two iodine atoms at the 2 and 6 positions of the pyridine ring further enhances its reactivity and selectivity in various reactions. The carbonyl chloride group at the 5 position serves as a reactive site for nucleophilic attacks, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the role of 3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl Chloride in the development of novel pharmaceutical agents. Researchers have explored its potential as a precursor for bioactive compounds targeting specific enzymes and receptors. For instance, its ability to form stable amides with amino acids has been exploited in peptide synthesis, offering new avenues for drug design.
In the realm of materials science, this compound has been utilized in the synthesis of advanced polymers and functional materials. Its unique electronic properties make it a candidate for applications in optoelectronics and nanotechnology. For example, studies have demonstrated its role in creating conductive polymers with tailored electronic properties, which could revolutionize the field of flexible electronics.
The synthesis of 3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl Chloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyridine ring through cyclization reactions, followed by selective iodination and fluorination to achieve the desired substitution pattern. Recent advancements in catalytic systems have significantly improved the yield and purity of this compound.
From an environmental standpoint, researchers have investigated the biodegradation pathways of this compound to ensure its safe handling and disposal. Studies suggest that under specific conditions, it undergoes rapid hydrolysis, minimizing its environmental footprint.
In conclusion, 3-(Difluoromethyl)-2,6-diiodopyridine-5-carbonyl Chloride stands as a testament to the ingenuity of modern chemical research. Its versatile structure and reactivity continue to open new frontiers in drug discovery, materials science, and organic synthesis. As research progresses, this compound is expected to play an increasingly important role in advancing technological innovations across diverse industries.
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